molecular formula C16H9ClF2N2O2 B11462322 N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B11462322
M. Wt: 334.70 g/mol
InChI Key: ZYMQZCUKWABOHD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 3-chlorophenyl group, two fluorine atoms at positions 5 and 7, a hydroxyl group at position 4, and a carboxamide group at position 3. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Fluorine Atoms: The fluorine atoms at positions 5 and 7 can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Hydroxylation: The hydroxyl group at position 4 can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Carboxamide Formation: The carboxamide group at position 3 can be introduced through the reaction of the corresponding carboxylic acid derivative with an amine, such as 3-chloroaniline, in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at position 4 can undergo oxidation reactions to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine: this compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival makes it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The presence of the 3-chlorophenyl group and the fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

    N-(3-chlorophenyl)-4-hydroxyquinoline-3-carboxamide: Lacks the fluorine atoms at positions 5 and 7.

    N-(3-chlorophenyl)-5,7-difluoroquinoline-3-carboxamide: Lacks the hydroxyl group at position 4.

    N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline: Lacks the carboxamide group at position 3.

Uniqueness: N-(3-chlorophenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide is unique due to the combination of its substituents. The presence of both fluorine atoms and the hydroxyl group enhances its chemical reactivity and biological activity. The carboxamide group further contributes to its ability to interact with specific molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H9ClF2N2O2

Molecular Weight

334.70 g/mol

IUPAC Name

N-(3-chlorophenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H9ClF2N2O2/c17-8-2-1-3-10(4-8)21-16(23)11-7-20-13-6-9(18)5-12(19)14(13)15(11)22/h1-7H,(H,20,22)(H,21,23)

InChI Key

ZYMQZCUKWABOHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F

Origin of Product

United States

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